molecular formula C36H72N2O3 B1603695 2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide) CAS No. 669087-46-1

2,2'-oxybis(N,N-bis(2-ethylhexyl)acetamide)

Cat. No.: B1603695
CAS No.: 669087-46-1
M. Wt: 581 g/mol
InChI Key: MJJHOBMBUANRML-UHFFFAOYSA-N
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Description

2,2’-oxybis(N,N-bis(2-ethylhexyl)acetamide) is a chemical compound with the molecular formula C36H72N2O3 and a molecular weight of 580.97 g/mol . It is known for its unique structure, which includes two acetamide groups connected by an oxygen atom and substituted with 2-ethylhexyl groups. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-oxybis(N,N-bis(2-ethylhexyl)acetamide) typically involves the reaction of N,N-bis(2-ethylhexyl)amine with an appropriate acylating agent under controlled conditions. The reaction is carried out in the presence of a solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2’-oxybis(N,N-bis(2-ethylhexyl)acetamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

The mechanism of action of 2,2’-oxybis(N,N-bis(2-ethylhexyl)acetamide) involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-oxybis(N,N-bis(2-ethylhexyl)acetamide) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

2-[2-[bis(2-ethylhexyl)amino]-2-oxoethoxy]-N,N-bis(2-ethylhexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72N2O3/c1-9-17-21-31(13-5)25-37(26-32(14-6)22-18-10-2)35(39)29-41-30-36(40)38(27-33(15-7)23-19-11-3)28-34(16-8)24-20-12-4/h31-34H,9-30H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJHOBMBUANRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=O)COCC(=O)N(CC(CC)CCCC)CC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609616
Record name 2,2'-Oxybis[N,N-bis(2-ethylhexyl)acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669087-46-1
Record name 2,2'-Oxybis[N,N-bis(2-ethylhexyl)acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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